GSK2837808A is a potent and selective small-molecule inhibitor of lactate dehydrogenase A (LDHA). [, , , , , ] LDHA is an enzyme that catalyzes the interconversion of pyruvate and lactate, playing a crucial role in cellular metabolism, particularly in the context of glycolysis. [, , , , , ] GSK2837808A has been widely used in scientific research to investigate the role of LDHA and lactate metabolism in various biological processes and disease models.
GSK2837808A was developed by GlaxoSmithKline and is classified under lactate dehydrogenase inhibitors. It has been extensively studied for its ability to inhibit the activity of lactate dehydrogenase A, which catalyzes the conversion of pyruvate to lactate, thereby facilitating anaerobic respiration in cancer cells. The compound is recognized for its potential in managing conditions associated with aberrant glucose metabolism.
The synthesis of GSK2837808A involves several steps that typically include the following:
The synthesis process emphasizes optimizing yields and minimizing side reactions, which can complicate purification efforts.
GSK2837808A has a well-defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity. The exact molecular formula and structure can be represented as follows:
The structural representation includes a sulfonamide moiety, which is critical for its interaction with the lactate dehydrogenase A enzyme. The compound's three-dimensional conformation facilitates binding within the active site of the enzyme.
GSK2837808A undergoes specific chemical reactions that highlight its function as an inhibitor:
The mechanism by which GSK2837808A exerts its effects involves several key processes:
Studies have shown that targeting this pathway can significantly impact tumor growth dynamics.
GSK2837808A possesses several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for therapeutic applications.
GSK2837808A has several promising applications in scientific research and potential therapeutic contexts:
GSK2837808A (chemical name: 3-[[3-[(Cyclopropylamino)sulfonyl]-7-(2,4-dimethoxy-5-pyrimidinyl)-4-quinolinyl]amino]-5-(3,5-difluorophenoxy)benzoic acid; molecular formula: C₃₁H₂₅F₂N₅O₇S) is a quinoline-3-sulfonamide derivative optimized for potent lactate dehydrogenase (LDH) inhibition. Its SAR profile reveals critical functional groups:
Table 1: Key Structural Features and SAR Contributions of GSK2837808A
Structural Element | Role in Activity | Effect on Potency |
---|---|---|
Quinoline core | Binds NADH pocket | Foundation for IC₅₀ of 2.6 nM |
N-Cyclopropyl sulfonamide | Forms H-bonds with LDHA-specific residues | 16.5-fold selectivity over LDHB |
2,4-Dimethoxypyrimidinyl | Enhances hydrophobic interactions | 10-fold potency increase vs. leads |
3,5-Difluorophenoxy | Improves cell permeability | EC₅₀ of 400–600 nM in cells |
GSK2837808A exhibits nanomolar inhibition of LDHA (IC₅₀ = 2.6 nM) versus LDHB (IC₅₀ = 43 nM), achieving a selectivity ratio of 16.5-fold [1] [4]. This specificity arises from:
Table 2: Selectivity Profile of GSK2837808A
Parameter | LDHA | LDHB | Off-Target |
---|---|---|---|
IC₅₀ | 2.6 nM | 43 nM | >10 µM (tested panel) |
Inhibition Mode | NADH-competitive | Mixed-type | Not applicable |
Cellular Lactate Reduction | EC₅₀ = 400 nM | Minimal effect | No significant activity |
GSK2837808A emerged from a GlaxoSmithKline-led HTS campaign screening >500,000 compounds against recombinant human LDHA. Initial hits included quinoline-3-sulfonamides, which showed moderate LDHA affinity (IC₅₀ ~100 nM) but poor metabolic stability and cellular uptake [3] [5]. Key challenges addressed:
Rational optimization focused on enhancing anti-glycolytic efficacy and pharmacokinetic properties:
Table 3: Evolution from Early Leads to GSK2837808A
Property | Initial Lead (Compound 1) | GSK2837808A | Improvement Factor |
---|---|---|---|
LDHA IC₅₀ | 98 nM | 2.6 nM | 38-fold |
Metabolic Stability (t₁/₂) | 8 min (human microsomes) | >30 min | >3.75-fold |
Cellular Lactate Inhibition | EC₅₀ = 5.2 µM | EC₅₀ = 0.4 µM | 13-fold |
Cancer Stem Cell Depletion | Weak effect | Significant at 1 µM | Not quantifiable |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7